molecular formula C9H18S3 B1294623 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane CAS No. 828-26-2

2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane

Cat. No.: B1294623
CAS No.: 828-26-2
M. Wt: 222.4 g/mol
InChI Key: NBNWHQAWKFYFKI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane, also known as Trithioacetone or Hexamethyl-1,3,5-trithiane, is an organic chemical with a six-membered ring of alternating carbon and sulfur atoms, with two methyl groups attached to each carbon

Mode of Action

It is known that the compound is a stable cyclic trimer of thioacetone (propane-2-thione), which by itself is an unstable compound . This suggests that Trithioacetone may interact with its targets through a mechanism involving the formation of stable cyclic trimers.

Biochemical Pathways

It is known that the species often arise from thiation of ketones and aldehydes . The incipient thioketones and thioaldehydes undergo trimerization to form Trithioacetone . This suggests that Trithioacetone may affect biochemical pathways involving ketones and aldehydes.

Result of Action

It is known that trithioacetone is found in some flavoring agents , suggesting that it may have effects on taste perception.

Action Environment

It is known that trithioacetone is a stable compound , suggesting that it may be resistant to environmental changes.

Biochemical Analysis

Biochemical Properties

Trithioacetone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between trithioacetone and cytochrome P450 involves the binding of trithioacetone to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, trithioacetone can form complexes with proteins, affecting their structure and function. These interactions are crucial for understanding the biochemical pathways in which trithioacetone is involved .

Cellular Effects

Trithioacetone has been shown to influence various cellular processes and functions. In different cell types, trithioacetone can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, trithioacetone has been found to modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which plays a role in cell growth and differentiation. Furthermore, trithioacetone can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. These effects on cellular processes highlight the importance of trithioacetone in cellular biochemistry .

Molecular Mechanism

The molecular mechanism of trithioacetone involves its interactions with various biomolecules at the molecular level. Trithioacetone can bind to enzymes, leading to either inhibition or activation of their activity. For example, trithioacetone has been shown to inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Additionally, trithioacetone can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These binding interactions and enzyme modulations are key to understanding the molecular mechanisms through which trithioacetone exerts its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trithioacetone can change over time due to its stability and degradation. Trithioacetone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that trithioacetone can have sustained effects on cellular function, including prolonged inhibition or activation of enzymes and alterations in gene expression. These temporal effects are important for designing experiments and interpreting results involving trithioacetone .

Dosage Effects in Animal Models

The effects of trithioacetone vary with different dosages in animal models. At low doses, trithioacetone may have minimal or beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, trithioacetone can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the biological response. Understanding the dosage effects of trithioacetone is crucial for its safe and effective use in biochemical research .

Metabolic Pathways

Trithioacetone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One of the key enzymes involved in the metabolism of trithioacetone is cytochrome P450, which catalyzes the oxidation of trithioacetone to form reactive intermediates. These intermediates can further react with other biomolecules, leading to changes in metabolic flux and metabolite levels. The involvement of trithioacetone in metabolic pathways highlights its role in cellular biochemistry and its potential impact on metabolic processes .

Transport and Distribution

Within cells and tissues, trithioacetone is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the movement of trithioacetone across cellular membranes and its localization within specific cellular compartments. For example, trithioacetone can bind to transport proteins that mediate its uptake into cells, where it can exert its biochemical effects. The transport and distribution of trithioacetone are critical for understanding its cellular localization and activity .

Subcellular Localization

Trithioacetone exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize within organelles such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules. The subcellular localization of trithioacetone is often directed by targeting signals or post-translational modifications that guide its transport to specific compartments. Understanding the subcellular localization of trithioacetone is essential for elucidating its role in cellular biochemistry .

Chemical Reactions Analysis

2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane undergoes several types of chemical reactions:

Scientific Research Applications

2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane has several applications in scientific research:

Comparison with Similar Compounds

2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane can be compared with several similar compounds:

This compound’s stability and unique sulfur-containing structure make it distinct from these similar compounds.

Properties

IUPAC Name

2,2,4,4,6,6-hexamethyl-1,3,5-trithiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18S3/c1-7(2)10-8(3,4)12-9(5,6)11-7/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNWHQAWKFYFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(SC(SC(S1)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047723
Record name Trithioacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040243
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

105.00 to 107.00 °C. @ 10.00 mm Hg
Record name 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040243
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; miscible in oils
Record name Trithioacetone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/682/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.062-1.068
Record name Trithioacetone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/682/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

828-26-2
Record name Trithioacetone
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URL https://commonchemistry.cas.org/detail?cas_rn=828-26-2
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Record name Trithioacetone
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Record name 1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl-
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Record name Trithioacetone
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Record name 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.438
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Record name TRITHIOACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0ME5B2ZWY
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Record name 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040243
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

21.8 °C
Record name 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040243
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key structural difference between trithioacetone (TtATP) and its explosive counterpart triacetone triperoxide (TATP)?

A1: Trithioacetone (TtATP) differs from triacetone triperoxide (TATP) in the linking atoms within the cyclic structure. While TATP contains –C–O–O–C– linkages, TtATP replaces the oxygen atoms with sulfur, resulting in –C–S–O–C– linkages. [] This seemingly small alteration in structure leads to significant differences in their properties, particularly regarding stability and decomposition energy.

Q2: How does the hypothetical decomposition of trithioacetone (TtATP) differ from that of triacetone triperoxide (TATP)?

A2: Density functional calculations predict a significant difference in the decomposition behavior of TtATP compared to TATP. While TATP decomposition into acetone and dioxygen is calculated to be exoergic (releasing energy), the hypothetical decomposition of TtATP into thioacetone and dioxygen is calculated to be significantly endoergic. [] This means that TtATP decomposition would require a net input of energy, suggesting a higher level of stability compared to TATP.

Q3: What insights can be gained from the study of hexahydro-1,3,5-trimethyl-1,3,5-triazine regarding the conformational behavior of trithioacetone (hexamethyl-1,3,5-trithiane)?

A3: While the provided research doesn't directly investigate trithioacetone's conformational behavior, it examines a closely related compound, hexahydro-1,3,5-trimethyl-1,3,5-triazine. [] This study reveals that the molecule undergoes conformational isomerization through ring inversion, potentially synchronized with nitrogen inversions. Although the specific details might differ for trithioacetone, this research suggests that conformational flexibility and ring inversion could be relevant factors in its behavior and properties.

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